![molecular formula C19H17FN2OS B2373351 4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 313274-48-5](/img/structure/B2373351.png)
4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide is a chemical compound with the molecular formula C16H16FNO . It has a molecular weight of 257.3027 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string:Cc1cc(C)c(c(c1)C)NC(=O)c1ccc(cc1)F . This string provides a text representation of the compound’s structure. Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 257.3027 . Unfortunately, the search results do not provide more detailed physical and chemical properties for this specific compound.Scientific Research Applications
Anticancer Activity
4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide and its derivatives have shown potential in anticancer applications. A study demonstrated that similar compounds exhibited moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).
Antimicrobial Properties
Compounds related to this compound have been synthesized and evaluated for antimicrobial activities. Notably, these compounds exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria, as well as fungi (Desai et al., 2013a); (Desai et al., 2013b).
Neuroimaging Applications
A derivative of this compound, namely FIMX, was identified as having favorable properties for development as a PET radioligand. This compound showed potential for imaging human brain metabotropic subtype 1 receptors (mGluR1), which could be valuable in studying neuropsychiatric disorders and drug development (Xu et al., 2013).
Antifungal Activity
Derivatives of this compound have been synthesized and screened for antifungal activity. These studies revealed that some compounds exhibited potent antifungal effects, demonstrating the potential of these compounds in antifungal applications (Narayana et al., 2004).
Kinase Inhibition and Antiproliferative Activity
Novel derivatives containing N4-(4-fluorophenyl)-N2-substituted-benzo[d]thiazole-2,4-dicarboxamides, similar to the target compound, were synthesized and exhibited significant anticancer activity against certain cancer cell lines. These findings suggest the potential of these compounds as kinase inhibitors and antiproliferative agents (Gaikwad et al., 2019).
Properties
IUPAC Name |
4-fluoro-N-[4-(2,4,6-trimethylphenyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2OS/c1-11-8-12(2)17(13(3)9-11)16-10-24-19(21-16)22-18(23)14-4-6-15(20)7-5-14/h4-10H,1-3H3,(H,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCPPTZLZACZJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
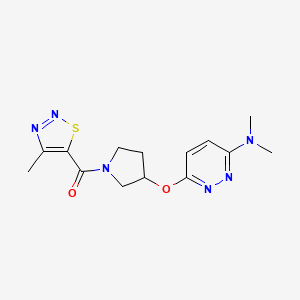
![2-(2,4-Dimethylphenyl)-4-({[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]methyl}thio)pyrazolo[1,5-a]pyrazine](/img/structure/B2373272.png)
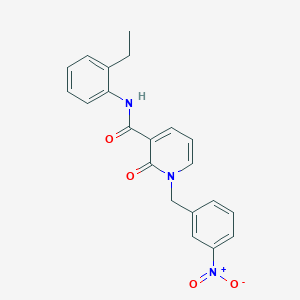
![2-((3,6-dimethyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2373275.png)
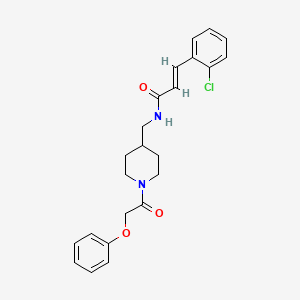
![5-(Trifluoromethyl)-2H-spiro[benzofuran-3,4'-piperidine]](/img/structure/B2373278.png)
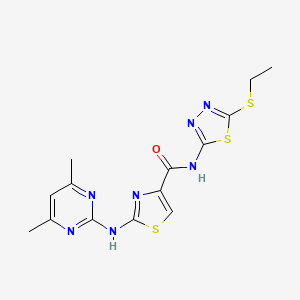
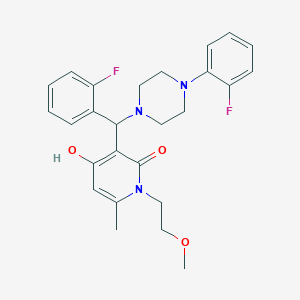
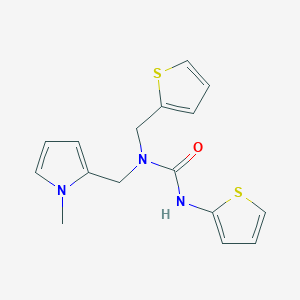
![3-(2-chlorophenyl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylisoxazole-4-carboxamide](/img/structure/B2373282.png)
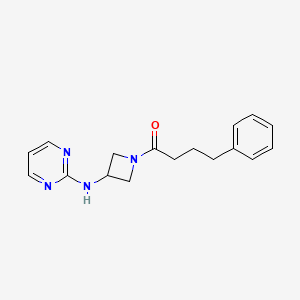
![N-(1-cyanocyclobutyl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2373284.png)
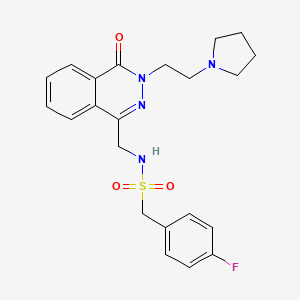
![[1-(2,4-Dichloro-benzyl)-pyrrolidin-2-yl]-methanol](/img/structure/B2373288.png)
